molecular formula C7H14O2 B14730143 1,3-Dioxolane, 2-(2-methylpropyl) CAS No. 6135-52-0

1,3-Dioxolane, 2-(2-methylpropyl)

Katalognummer: B14730143
CAS-Nummer: 6135-52-0
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: NLSSIIZCHYEPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxolane, 2-(2-methylpropyl): is a heterocyclic organic compound with the molecular formula C₈H₁₆O₂. It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 2-methylpropyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2-(2-methylpropyl) can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of 1,3-dioxolane, 2-(2-methylpropyl) follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dioxolane, 2-(2-methylpropyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,3-Dioxolane, 2-(2-methylpropyl) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-dioxolane, 2-(2-methylpropyl) involves its ability to form stable cyclic acetals and ketals. This stability allows it to protect carbonyl groups during chemical transformations. The compound interacts with molecular targets through acetalization or ketalization, forming stable intermediates that prevent unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,3-Dioxolane, 2-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection of carbonyl groups and stability under various reaction conditions.

Eigenschaften

CAS-Nummer

6135-52-0

Molekularformel

C7H14O2

Molekulargewicht

130.18 g/mol

IUPAC-Name

2-(2-methylpropyl)-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-6(2)5-7-8-3-4-9-7/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

NLSSIIZCHYEPNV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.